5-Methoxytryptamine: A Technical Guide to its Discovery, Pharmacology, and Historical Context
5-Methoxytryptamine: A Technical Guide to its Discovery, Pharmacology, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxytryptamine (5-MT), also known as mexamine, is a naturally occurring tryptamine derivative closely related to the neurotransmitter serotonin and the neurohormone melatonin.[1] Found in low levels in the body, particularly in the pineal gland, 5-MT plays a role as a non-selective serotonin receptor agonist.[1][2] Its discovery and subsequent study have provided valuable insights into the functioning of the serotonergic system. This technical guide offers an in-depth exploration of 5-Methoxytryptamine, covering its historical discovery, synthesis, detailed pharmacological properties, and the signaling pathways it modulates.
Discovery and Historical Context
The history of 5-Methoxytryptamine is intertwined with the broader exploration of indoleamines and their physiological roles. While the related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) was first synthesized by Hoshino and Shimodaira in 1936, the specific timeline for the initial isolation and synthesis of 5-Methoxytryptamine itself is less definitively documented in readily available literature.[3][4] However, its natural occurrence was identified through studies of the pineal gland and its metabolic pathways.[1]
5-MT is biosynthesized in the body through two primary routes: the O-methylation of serotonin, a reaction catalyzed by the enzyme hydroxyindole O-methyltransferase (HIOMT), or through the N-deacetylation of melatonin.[1][5] It also serves as a precursor in the biosynthesis of 5-MeO-DMT in some species.[1] The recognition of these metabolic relationships was crucial in understanding the endogenous presence and function of 5-MT.
Chemical Synthesis
The chemical synthesis of 5-Methoxytryptamine has been approached through various methods. One common strategy involves the reduction of 5-methoxyindole-3-acetonitrile followed by acetylation. Another established method is the Speeter–Anthony tryptamine synthesis, which is a widely cited general method for preparing substituted tryptamines.[6]
Experimental Protocol: Example Synthesis
A representative synthesis of 5-Methoxytryptamine can be achieved through the reaction of 3-(2-iodoethyl)-5-methoxyindole with a suitable amine followed by deprotection.
Materials:
-
3-(2-iodoethyl)-5-methoxyindole
-
1-Methyl-benzylamine
-
Acetonitrile (MeCN)
-
Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
4-Bromobenzoylchloride
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Aluminum chloride (AlCl₃)
-
Diethyl ether (Et₂O)
Procedure:
-
Amine Addition: 3-(2-iodoethyl)-5-methoxyindole is reacted with 1-methyl-benzylamine in acetonitrile at room temperature for 24 hours.[7]
-
Debenzylation: The resulting intermediate undergoes catalytic debenzylation using hydrogen gas and a palladium on carbon catalyst in ethanol under pressure (4 bar) for 24 hours at room temperature to yield 5-Methoxytryptamine.[7]
-
Purification: The crude product is purified using column chromatography.
Pharmacological Properties
5-Methoxytryptamine is a potent and non-selective agonist at a variety of serotonin (5-HT) receptors.[1] Its pharmacological profile is characterized by its interactions with multiple receptor subtypes, leading to a range of biological effects.
Receptor Binding Affinity
The affinity of 5-Methoxytryptamine for various serotonin receptors has been determined through radioligand binding assays. The inhibitory constant (Kᵢ) is a measure of the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand, with lower values indicating higher affinity.
| Receptor Subtype | Radioligand | Kᵢ (nM) of 5-Methoxytryptamine | Reference |
| 5-HT₁ₐ | [³H]-8-OH-DPAT | Varies (nanomolar range) | [8] |
| 5-HT₂ₐ | [³H]-Ketanserin | Varies (nanomolar range) | [8] |
| 5-HT₂B | [³H]-LSD | Varies | [1] |
| 5-HT₂C | [³H]-Mesulergine | Varies | [1] |
| 5-HT₄ | - | Agonist activity confirmed | [1] |
| 5-HT₆ | [³H]-LSD | Varies | [1] |
| 5-HT₇ | [³H]-5-CT | Varies | [1] |
| SERT | - | Low micromolar affinity | [8] |
Note: Specific Kᵢ values can vary between studies due to different experimental conditions.
Experimental Protocol: Radioligand Binding Assay (General)
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.[9][10]
Materials:
-
Cell membranes from cell lines expressing the target human 5-HT receptor (e.g., HEK293 cells).[9]
-
Radiolabeled ligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).[2]
-
Unlabeled 5-Methoxytryptamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]
-
Wash buffer (ice-cold assay buffer).[9]
-
96-well filter plates.[9]
-
Scintillation cocktail.[9]
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation.[11]
-
Assay Setup: In a 96-well plate, the cell membranes, radioligand, and varying concentrations of unlabeled 5-Methoxytryptamine are incubated in the assay buffer.[11]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[11]
-
Filtration: The contents of each well are rapidly filtered through the filter plate to separate bound from unbound radioligand. The filters are then washed with ice-cold wash buffer.[11]
-
Detection: Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of 5-Methoxytryptamine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]
Signaling Pathways
As a serotonin receptor agonist, 5-Methoxytryptamine elicits its effects by activating intracellular signaling cascades. The specific pathways activated depend on the 5-HT receptor subtype and the G-protein to which it couples.[12][13]
G-Protein Coupling
-
5-HT₁ Receptors: These receptors are typically coupled to Gᵢ/ₒ proteins.[14] Activation of Gᵢ/ₒ inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[15]
-
5-HT₂ Receptors: These receptors are primarily coupled to Gₒ/₁₁ proteins.[16] Activation of Gₒ/₁₁ stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[17]
-
5-HT₄, 5-HT₆, and 5-HT₇ Receptors: These receptors are coupled to Gₛ proteins.[13] Activation of Gₛ stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels.[18]
Figure 1: 5-Methoxytryptamine signaling pathways via different serotonin receptor subtypes.
Biosynthesis Pathway
References
- 1. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
- 5. On the significance of an alternate pathway of melatonin synthesis via 5-methoxytryptamine: comparisons across species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5-Methoxytryptamine synthesis - chemicalbook [chemicalbook.com]
- 8. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Methoxytryptamine inhibits cyclic AMP accumulation in cultured retinal neurons through activation of a pertussis toxin-sensitive site distinct from the 2-[125I]iodomelatonin binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serotonin - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. Serotonin 5-HT7 receptor slows down the Gs protein: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
